Methyl 2-(3-aminopropoxy)benzoate hydrochloride
Overview
Description
Preparation Methods
The synthesis of Methyl 2-(3-aminopropoxy)benzoate hydrochloride involves several steps. One common synthetic route includes the esterification of 2-(3-aminopropoxy)benzoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-(3-aminopropoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(3-aminopropoxy)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminopropoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 2-(3-aminopropoxy)benzoate hydrochloride can be compared with similar compounds such as:
Methyl 3-(2-aminopropoxy)benzoate hydrochloride: This compound has a similar structure but differs in the position of the amino group on the benzene ring.
2-(3-aminopropoxy)benzoic acid methyl ester: This compound is similar but does not include the hydrochloride salt form.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which may influence its solubility and reactivity .
Properties
IUPAC Name |
methyl 2-(3-aminopropoxy)benzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12;/h2-3,5-6H,4,7-8,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXXGONHFAJVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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